1-(3-Bromoprop-1-ynyl)-4-iodobenzene
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Overview
Description
1-(3-Bromoprop-1-ynyl)-4-iodobenzene is an organic compound with the molecular formula C9H6BrI It is a halogenated derivative of benzene, featuring both bromine and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-ynyl)-4-iodobenzene can be synthesized through various methods. One common approach involves the coupling of 1-iodo-4-bromobenzene with propargyl bromide in the presence of a palladium catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-ynyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and organolithium reagents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are frequently used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and organometallic compounds.
Coupling Reactions: Products are typically biaryl or alkyne derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and alkanes.
Scientific Research Applications
1-(3-Bromoprop-1-ynyl)-4-iodobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research investigates its role in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-ynyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, facilitating substitution and coupling reactions. The compound’s alkyne moiety allows for further functionalization through addition reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are subject to ongoing research.
Comparison with Similar Compounds
- 1-Bromo-4-(3-bromoprop-1-ynyl)benzene
- 1-(3-Bromoprop-1-ynyl)-2-fluorobenzene
- 3-Bromo-1-(trimethylsilyl)-1-propyne
Comparison: 1-(3-Bromoprop-1-ynyl)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for versatile synthetic applications and the formation of more complex structures. The compound’s alkyne group further enhances its utility in organic synthesis, making it a valuable intermediate in various chemical transformations.
Properties
Molecular Formula |
C9H6BrI |
---|---|
Molecular Weight |
320.95 g/mol |
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-iodobenzene |
InChI |
InChI=1S/C9H6BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |
InChI Key |
ITEBJFRJIBTATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)I |
Origin of Product |
United States |
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